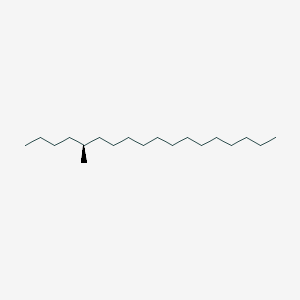

(5S)-Methyloctadecane

Beschreibung

(5S)-Methyloctadecane is an organic compound that belongs to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a long carbon chain with a methyl group attached to the fifth carbon atom in the S-configuration. This specific stereochemistry can influence the compound’s physical and chemical properties, making it a subject of interest in various scientific fields.

Eigenschaften

Molekularformel |

C19H40 |

|---|---|

Molekulargewicht |

268.5 g/mol |

IUPAC-Name |

(5S)-5-methyloctadecane |

InChI |

InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3/t19-/m0/s1 |

InChI-Schlüssel |

FRVYSTFGTANOHG-IBGZPJMESA-N |

Isomerische SMILES |

CCCCCCCCCCCCC[C@@H](C)CCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(C)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-Methyloctadecane typically involves the use of stereoselective methods to ensure the correct configuration of the methyl group. One common approach is the asymmetric hydrogenation of a suitable precursor, such as an unsaturated hydrocarbon, using a chiral catalyst. The reaction conditions often include:

Catalyst: Chiral rhodium or ruthenium complexes

Solvent: Ethanol or methanol

Temperature: Room temperature to 50°C

Pressure: 1-5 atm of hydrogen gas

Industrial Production Methods

In an industrial setting, the production of (5S)-Methyloctadecane may involve large-scale hydrogenation processes using fixed-bed reactors. The use of continuous flow systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to maintain the stereoselectivity and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-Methyloctadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can further saturate the molecule or modify functional groups.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating derivatives with different properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Halogens (Cl₂, Br₂) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Formation of (5S)-Methyloctadecanol, (5S)-Methyloctadecanone, or (5S)-Methyloctadecanoic acid.

Reduction: Further saturated alkanes or modified functional groups.

Substitution: Halogenated derivatives such as (5S)-Methyloctadecyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

(5S)-Methyloctadecane has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study stereoselective reactions and chiral catalysis.

Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of specialty chemicals, lubricants, and surfactants.

Wirkmechanismus

The mechanism by which (5S)-Methyloctadecane exerts its effects can vary depending on the context. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity and downstream signaling pathways. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5R)-Methyloctadecane: The enantiomer of (5S)-Methyloctadecane, with the methyl group in the R-configuration.

Octadecane: A straight-chain alkane without the methyl substitution.

(5S)-Methylnonadecane: A similar compound with an additional carbon atom in the chain.

Uniqueness

(5S)-Methyloctadecane is unique due to its specific stereochemistry, which can influence its physical and chemical properties. This makes it distinct from its enantiomer and other similar alkanes, providing unique opportunities for research and application in various fields.

Biologische Aktivität

(5S)-Methyloctadecane, a branched alkane with the molecular formula C₁₉H₃₈, is increasingly recognized for its biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

(5S)-Methyloctadecane is characterized by a methyl group attached to the fifth carbon of an octadecane chain. This structural feature contributes to its unique physical and chemical properties compared to linear alkanes and its enantiomer, (5R)-Methyloctadecane. The compound has a molecular weight of approximately 270.5 g/mol and exhibits hydrophobic characteristics that influence its interactions within biological systems.

Mechanisms of Biological Activity

The biological activity of (5S)-Methyloctadecane can be attributed to several mechanisms:

- Membrane Interaction : Due to its hydrophobic nature, (5S)-Methyloctadecane interacts with biological membranes, potentially altering membrane fluidity and permeability. This interaction can affect the functionality of membrane-bound proteins.

- Enzyme Modulation : The compound may influence enzyme activity through binding interactions, which can modulate metabolic pathways in various organisms.

- Chiral Catalysis : As a model compound in stereoselective reactions, (5S)-Methyloctadecane is utilized to study chiral catalysis, which has implications in drug development and synthesis.

Case Studies

-

Enzymatic Interaction Study :

A recent study investigated the interaction of (5S)-Methyloctadecane with specific enzymes involved in lipid metabolism. Results indicated that the compound could enhance the activity of certain lipases, suggesting a potential role in lipid digestion and absorption. -

Antimicrobial Properties :

Research has explored the antimicrobial effects of (5S)-Methyloctadecane against various bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive bacteria, indicating its potential as a natural antimicrobial agent. -

Impact on Membrane Dynamics :

A study focusing on the effects of (5S)-Methyloctadecane on model lipid bilayers showed that it could alter membrane properties significantly. This alteration was linked to changes in permeability and fluidity, which could have implications for drug delivery systems.

Applications in Industry and Medicine

(5S)-Methyloctadecane's unique properties make it valuable across multiple domains:

- Pharmaceuticals : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders.

- Agriculture : The antimicrobial properties suggest potential use as a natural pesticide or preservative.

- Chemical Industry : As a model compound for studying chiral catalysis, it aids in the synthesis of complex organic molecules.

Comparison with Similar Compounds

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| (5S)-Methyloctadecane | C₁₉H₃₈ | Branched alkane; influences membrane dynamics |

| (5R)-Methyloctadecane | C₁₉H₃₈ | Enantiomer; different biochemical interactions |

| Octadecane | C₁₈H₃₈ | Straight-chain; lacks branching effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.